N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
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Overview
Description
Synthesis Analysis
The synthesis of ergothioneine derivatives involves multiple steps, including methylation and ethoxycarbonylation. Improved synthesis methods have been developed to enhance yields and purity, such as protecting the histidine carboxylic group with a methyl ester to improve chemical yield in a multi-step reaction process (Behof et al., 2022).
Molecular Structure Analysis
The molecular structure of ergothioneine and its derivatives has been elucidated using various analytical techniques. Studies involving infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT) have provided insights into the tautomer structures of ergothioneine, highlighting the stability and tautomeric equilibrium of these molecules in different environments (Peckelsen et al., 2017).
Chemical Reactions and Properties
Ergothioneine derivatives exhibit unique reactivity with singlet oxygen, indicating high reactivity and specificity in forming products resistant to glutathione and TRIS, which suggests a distinctive mechanism of action in oxidative processes (Stoffels et al., 2017).
Scientific Research Applications
Mass Spectrometry Analysis : Ethoxycarbonyl-peptide methyl esters, which are similar in structure to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, have been found useful for mass spectrometric analysis. The ethoxycarbonyl group offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectrometry (Kamerling, Heerma, & Vliegenthart, 1968).
Organic Synthesis : Studies in organic synthesis have explored the use of ethoxycarbonyl derivatives in reactions like ozonization and reduction, which could be relevant for understanding the reactivity and applications of the N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl derivative in chemical syntheses (Francavilla et al., 2002).
Aminolysis of Esters : The aminolysis of related ethoxycarbonyl esters has been studied, providing insights into the reaction mechanisms and potential applications of similar compounds in pharmaceutical or synthetic chemistry (Takahashi, Hashimoto, & Kanō, 1973).
PET Radioligand Synthesis for Alzheimer's Disease : An improved synthesis method for an ergothioneine PET radioligand, which protects the histidine carboxylic group with a methyl ester (similar in functionality to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide), has been developed to study oxidative stress in Alzheimer’s disease (Behof et al., 2022).
Nucleophilic Aminocarbonylation : Alkoxycarbonyl derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction that could be relevant for N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide (Takács et al., 2014).
Stable Isotope Ratio Analysis : N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, structurally similar to the compound , have been used for stable isotope ratio analysis in amino acids, indicating potential analytical applications (Pietzsch, Julius, & Hanefeld, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVZBTBSURUDKC-YDALLXLXSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434406 |
Source
|
Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
CAS RN |
162240-57-5 |
Source
|
Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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